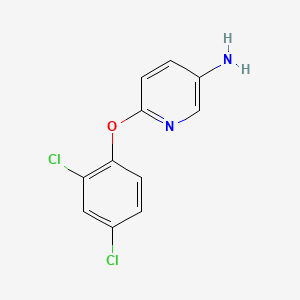
2,2'3,4,4'-pentahydroxy benzophenone
Descripción general
Descripción
2,2’,3,4,4’-Pentahydroxybenzophenone is an organic compound belonging to the class of substituted benzophenones. It contains five hydroxy groups attached to the benzene rings, making it a polyhydroxybenzophenone. This compound is known for its UV-absorbing properties and is used in various applications, including sunscreens and UV stabilizers .
Métodos De Preparación
2,2’,3,4,4’-Pentahydroxybenzophenone can be synthesized through several methods. One common method involves the reaction of 2,3,4-trihydroxybenzoic acid with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 70–80°C for 1.5 hours, yielding a 65% product . Another method uses a mixture of polyphosphoric acid and 85% phosphoric acid at 27°C, followed by the addition of phosphorous trichloride and heating at 60°C for 16 hours .
Análisis De Reacciones Químicas
2,2’,3,4,4’-Pentahydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Aplicaciones Científicas De Investigación
2,2’,3,4,4’-Pentahydroxybenzophenone is widely used in scientific research due to its UV-absorbing properties. It is used as an active ingredient in sunscreens to protect the skin from harmful UV radiation. Additionally, it is used as a stabilizer in plastics, resins, and adhesives to prevent degradation caused by UV light. In analytical chemistry, it is used as a standard for UV-visible spectroscopy and high-performance liquid chromatography.
Mecanismo De Acción
The mechanism of action of 2,2’,3,4,4’-Pentahydroxybenzophenone involves its ability to absorb UV radiation. The hydroxy groups on the benzene rings absorb UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the dissipation of energy as heat, protecting the underlying material or skin from UV-induced damage .
Comparación Con Compuestos Similares
2,2’,3,4,4’-Pentahydroxybenzophenone is unique due to its five hydroxy groups, which provide strong UV-absorbing properties. Similar compounds include:
2,2’,4,4’-Tetrahydroxybenzophenone: Contains four hydroxy groups and is also used as a UV absorber.
2,3,4,2’,4’-Pentahydroxybenzophenone: Another polyhydroxybenzophenone with similar UV-absorbing properties.
2,2’,3,4’,6-Pentachlorobiphenyl: Contains chlorine atoms instead of hydroxy groups and is used in different applications.
These compounds share similar structures but differ in the number and type of substituents, affecting their UV-absorbing capabilities and applications.
Propiedades
IUPAC Name |
(2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZZLQKUYLGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372781 | |
| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-42-5 | |
| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B1597440.png)

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)
